2-(2-Chloro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronate ester functional group, which is crucial for its reactivity and utility in forming carbon-carbon bonds. Its structure includes a chlorinated aromatic ring and a boron-containing dioxaborolane moiety, making it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-chloro-6-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction proceeds as follows:
Starting Materials: 2-chloro-6-methylphenylboronic acid and pinacol.
Dehydrating Agent: Commonly used agents include molecular sieves or anhydrous magnesium sulfate.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) to facilitate the formation of the boronate ester.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimizations for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction parameters are critical for industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkenes.
Oxidation: The boronate ester can be oxidized to the corresponding boronic acid using hydrogen peroxide or other oxidizing agents.
Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4) are commonly used in Suzuki-Miyaura coupling.
Bases: Typical bases include potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvents: Reactions are often conducted in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
Biaryls: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Resulting from oxidation of the boronate ester.
Substituted Aromatics: Produced via nucleophilic substitution of the chlorine atom.
Scientific Research Applications
2-(2-Chloro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:
Organic Synthesis: Widely used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Material Science: Utilized in the preparation of advanced materials, including polymers and electronic materials.
Medicinal Chemistry: Employed in the synthesis of biologically active compounds and potential therapeutic agents.
Catalysis: Acts as a key reagent in catalytic processes, enhancing the efficiency and selectivity of various reactions.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronate ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another commonly used boronic acid in Suzuki-Miyaura coupling.
4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane: Similar structure but with a thiophene ring instead of a chlorinated aromatic ring.
2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Brominated analog used in similar coupling reactions.
Uniqueness
2-(2-Chloro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which can influence the reactivity and selectivity in coupling reactions. The presence of the chlorine atom provides additional sites for further functionalization, making it a versatile reagent in synthetic chemistry.
This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
2-(2-chloro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO2/c1-9-7-6-8-10(15)11(9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIMOKBQRRUNNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.